molecular formula C24H17N3O5 B11119408 7-Methyl-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119408
M. Wt: 427.4 g/mol
InChI Key: DFSSAJZMMZWLGA-UHFFFAOYSA-N
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Description

7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with methyl, nitrophenyl, and methylpyridinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the substituent groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the chromeno-pyrrole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl, nitrophenyl, and methylpyridinyl groups via nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: Adjusting the oxidation state of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-methylpyridine.

    Chromeno Derivatives: Compounds with chromeno cores, such as chromeno[2,3-c]pyrimidines.

    Pyrrole Derivatives: Compounds with pyrrole rings, such as pyrrolo[2,3-d]pyrimidines.

Uniqueness

The uniqueness of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

7-methyl-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17N3O5/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(12-15)27(30)31)26(24(29)23(20)32-18)19-11-14(2)8-9-25-19/h3-12,21H,1-2H3

InChI Key

DFSSAJZMMZWLGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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